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Introduction to SOX30 and the C1432T Mutation

The SRY-Box Transcription Factor 30 (SOX30) is a crucial protein in the SOX family of
transcription factors, which are known for their roles in embryonic development and cell fate
determination.[1][2] Encoded by the SOX30 gene, this protein is particularly noted for its testis-
specific expression and its vital role in spermatogenesis, the process of male germ cell
development.[2][3] SOX30 contains a highly conserved High-Mobility Group (HMG) box domain
that facilitates DNA binding, a characteristic feature of the SOX protein family.[4]

Functionally, SOX30 acts as a transcriptional regulator that can both activate and repress gene
expression. It is essential for activating the genetic program in postmeiotic haploid cells during
the later stages of sperm development. Studies in mice have demonstrated that the absence of
SOX30 leads to a halt in spermatogenesis, resulting in male infertility. In humans, mutations
within the SOX30 gene have been identified in patients with non-obstructive azoospermia, a
condition characterized by the absence of sperm in the ejaculate. Beyond its role in fertility,
SOX30 has also been implicated in cancer, where it can act as a tumor suppressor by
activating p53-mediated apoptosis and inhibiting the Wnt/p-catenin signaling pathway.

The C1432T mutation refers to a hypothetical single nucleotide polymorphism (SNP) within the
coding sequence of the SOX30 gene, where a cytosine (C) at position 1432 is replaced by a
thymine (T). While this specific mutation has not been extensively documented in published
literature, its detection serves as a practical example for the application of various molecular
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diagnostic techniques. The identification of such SNPs is critical for both basic research into
SOX30 function and for clinical applications, including the diagnosis of male infertility and the
characterization of certain cancers. These application notes provide detailed protocols for the
detection of the SOX30 C1432T mutation, adaptable for the discovery of other novel SNPs.

Experimental Protocols for SNP Detection

Several robust methods are available for the detection of single nucleotide polymorphisms. The
choice of method often depends on factors such as the required throughput, cost, and the need
for discovering novel mutations versus genotyping known SNPs. Here, we detail three widely
used techniques: Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Real-Time PCR with
TagMan® Probes.

Protocol 1: Sanger Sequencing for Mutation Discovery
and Verification

Sanger sequencing is considered the gold standard for mutation detection due to its high
accuracy. It is particularly useful for verifying the presence of a SNP and for identifying novel
variants in a specific gene region.

Principle: This method involves amplifying the DNA region of interest using PCR, followed by a
sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs). These ddNTPs

terminate the DNA synthesis process at specific bases. The resulting DNA fragments of varying
lengths are then separated by capillary electrophoresis, and the sequence is read by detecting

the fluorescent signal of the incorporated ddNTPs.

Workflow Diagram:
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Sanger sequencing workflow for SNP detection.

Detailed Protocol:
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e Genomic DNA Extraction:

o Extract high-quality genomic DNA from the sample (e.g., blood, tissue biopsy, or saliva)
using a commercial DNA extraction kit, following the manufacturer's instructions.

o Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An
A260/A280 ratio of ~1.8 is indicative of pure DNA.

e PCR Amplification:

o Design PCR primers to amplify a ~300-500 bp fragment of the SOX30 gene that
encompasses the C1432T mutation site. Primer design can be performed using tools like
Primer3.

o Prepare the PCR reaction mix as described in the table below.
o Perform PCR using the specified thermal cycling conditions.

o Verify the PCR product by running a small volume on a 1.5% agarose gel. A single band of
the expected size should be visible.

e PCR Product Purification:

o Purify the remaining PCR product to remove unincorporated dNTPs and primers using a
PCR purification kit or enzymatic treatment (e.g., EXoSAP-IT™),

e Sanger Sequencing Reaction:

o Prepare the sequencing reaction using the purified PCR product as a template. Use one of
the PCR primers (either forward or reverse) for the sequencing reaction.

o Submit the sequencing reaction for analysis on an automated capillary electrophoresis
sequencer.

e Data Analysis:

o Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV,
SnapGene).
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o Align the obtained sequence with the reference sequence of the SOX30 gene to identify

any nucleotide variations, including the C1432T mutation.

Quantitative Data Summary for Sanger Sequencing PCR:

Volume (per 25 pL

Component . Final Concentration
reaction)

2x PCR Master Mix 12.5 uL 1x
Forward Primer (10 uM) 1.0 uL 0.4 uM
Reverse Primer (10 uM) 1.0 yL 0.4 uM
Genomic DNA (20 ng/pL) 2.5uL 50 ng
Nuclease-free Water 8.0 uL -

Thermal Cycling Conditions:
Step Temperature Duration Cycles
Initial Denaturation 95°C 5 minutes 1
Denaturation 95°C 30 seconds 35
Annealing 58-62°C 30 seconds 35
Extension 72°C 45 seconds 35
Final Extension 72°C 5 minutes 1
Hold 4°C Indefinite -

Annealing
temperature should be
optimized based on
the specific primers

used.

Protocol 2: Allele-Specific PCR (AS-PCR)
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Allele-Specific PCR (also known as Amplification Refractory Mutation System or ARMS-PCR) is
a rapid and cost-effective method for genotyping known SNPs.

Principle: This technique utilizes allele-specific primers designed so that their 3'-end
corresponds to the SNP. A successful PCR amplification will only occur if the primer's 3'-end
perfectly matches the template DNA. Two separate PCR reactions are typically performed for
each sample: one with a primer specific for the wild-type allele (C at position 1432) and another
with a primer for the mutant allele (T at position 1432). A common reverse primer is used in
both reactions. The presence or absence of a PCR product in each reaction indicates the
genotype. To improve specificity, an additional deliberate mismatch can be introduced at the
penultimate (second to last) base of the 3' end of the allele-specific primers.

Workflow Diagram:
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Allele-Specific PCR workflow for SNP genotyping.
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Detailed Protocol:
e Primer Design:
o Design three primers:

» Allele-Specific Forward Primer (Wild-Type): 3'-end terminates with 'C' corresponding to
the wild-type allele.

» Allele-Specific Forward Primer (Mutant): 3'-end terminates with 'T' corresponding to the

mutant allele.
= Common Reverse Primer: Binds downstream of the SNP site.

o Optional: Introduce a destabilizing mismatch at the 3' penultimate base of the allele-

specific primers to enhance specificity.
» PCR Reaction Setup:

o For each DNA sample, prepare two separate PCR reactions as detailed in the table below.
One reaction will contain the wild-type specific forward primer, and the other will contain

the mutant-specific forward primer.

o Include positive controls for homozygous wild-type, homozygous mutant, and
heterozygous genotypes, as well as a no-template control (NTC).

e PCR Amplification:

o Perform PCR using the thermal cycling conditions provided in the table.
e Result Analysis:

o Analyze the PCR products by electrophoresis on a 2% agarose gel.

o Determine the genotype based on the pattern of amplification:

» Homozygous Wild-Type (C/C): A band will be present only in the reaction with the wild-
type primer.
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» Homozygous Mutant (T/T): A band will be present only in the reaction with the mutant

primer.

» Heterozygous (C/T): A band will be present in both reactions.

Quantitative Data Summary for AS-PCR:

Volume (per 20 pL

Component ] Final Concentration
reaction)
2x PCR Master Mix 10.0 uL 1x
Allele-Specific Fwd Primer (10
0.8 L 0.4 uM
HM)
Common Reverse Primer (10
0.8 uL 0.4 uM
HM)
Genomic DNA (10 ng/pL) 2.0 pyL 20 ng
Nuclease-free Water 6.4 pL -
Thermal Cycling Conditions:
Step Temperature Duration Cycles
Initial Denaturation 95°C 2 minutes 1
Denaturation 95°C 20 seconds 30
Annealing 60-65°C 20 seconds 30
Extension 72°C 30 seconds 30
Final Extension 72°C 5 minutes 1
Hold 4°C Indefinite -
Annealing
temperature should be
optimized for primer
specificity.
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Protocol 3: Real-Time PCR with TagMan® Probes

This is a high-throughput method that allows for rapid and accurate genotyping without the
need for post-PCR processing like gel electrophoresis.

Principle: The TagMan® SNP genotyping assay utilizes two allele-specific probes that bind to
the SNP site. Each probe is labeled with a different fluorescent reporter dye (e.g., FAM and
VIC) and a quencher. During PCR, if a probe is perfectly hybridized to its target sequence, the
5'to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter
dye from the quencher and generating a fluorescent signal. The specific fluorescence detected

indicates which allele is present in the sample.

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
(Genomic DNA Extraction)

l
( Prepare Real-Time PCR Reaction: )
Master Mix, TagMan Assay (Primers + Probes), DNA
l
(Perform Real-Time PCR)
l
(Allelic Discrimination Plot Analysis)
l
G\utomated Genotype CallingD

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Wnt/(3-catenin Pathway

Whnt Ligand
Frizzled Receptor

Dishevelled

APC

Promotes Degradation

Activates Transcription

TCF/LEF

Activates Transcription

Wnt Target Genes
(e.g., c-Myc, Cyclin D1)

p53 Pathway

Cellular Stress

Activates Transcription

Inhibits Activates Transcription

p53 Target Genes
(e.g., p21, BAX)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

11/13 Tech Support


https://www.benchchem.com/product/b1680367?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1680367?utm_src=pdf-custom-synthesis
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SOX30
https://en.wikipedia.org/wiki/SOX30
https://pubmed.ncbi.nlm.nih.gov/41269228/
https://pubmed.ncbi.nlm.nih.gov/41269228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11212289/
https://www.benchchem.com/product/b1680367#how-to-detect-the-sox30-c1432t-mutation
https://www.benchchem.com/product/b1680367#how-to-detect-the-sox30-c1432t-mutation
https://www.benchchem.com/product/b1680367#how-to-detect-the-sox30-c1432t-mutation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680367?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

